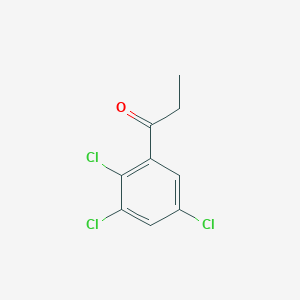
methyl cyclononanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl cyclononanecarboxylate (MCNC) is a cyclic organic compound with a molecular formula of C10H16O2. It is a volatile, colorless liquid that is insoluble in water but soluble in alcohol and other organic solvents. MCNC has a wide range of applications in the scientific research field, including synthesis, biochemical and physiological effects, and lab experiments.
作用機序
Methyl cyclononanecarboxylate is a volatile, colorless liquid that is insoluble in water but soluble in alcohol and other organic solvents. Its mechanism of action is based on its ability to form a complex with other molecules, allowing it to act as a catalyst for various chemical reactions. methyl cyclononanecarboxylate is also able to form hydrogen bonds with other molecules, which allows it to act as a solvent for the extraction of compounds.
Biochemical and Physiological Effects
methyl cyclononanecarboxylate has a wide range of biochemical and physiological effects. In biochemistry, methyl cyclononanecarboxylate is used as a reagent for the synthesis of other compounds, such as aminocyclopentanes, cyclic dicarboxylic acids, and cyclic amines. In physiology, methyl cyclononanecarboxylate is used as a substrate for the production of hormones, neurotransmitters, and other biologically active compounds. methyl cyclononanecarboxylate also has the ability to interact with enzymes, receptors, and other proteins, which can affect their activity and function.
実験室実験の利点と制限
Methyl cyclononanecarboxylate has several advantages and limitations for lab experiments. One of the advantages of methyl cyclononanecarboxylate is its low toxicity, which makes it safe to use in lab experiments. Additionally, methyl cyclononanecarboxylate is a volatile liquid, which makes it easy to handle and store. However, methyl cyclononanecarboxylate is insoluble in water and is not very stable, so it must be stored in a tightly sealed container. Furthermore, methyl cyclononanecarboxylate has a low boiling point, which makes it difficult to use in certain applications.
将来の方向性
The future of methyl cyclononanecarboxylate lies in its potential applications in biochemistry, physiology, and lab experiments. In biochemistry, methyl cyclononanecarboxylate can be used to synthesize a variety of compounds, such as aminocyclopentanes, cyclic dicarboxylic acids, and cyclic amines. In physiology, methyl cyclononanecarboxylate can be used as a substrate for the production of hormones, neurotransmitters, and other biologically active compounds. In lab experiments, methyl cyclononanecarboxylate can be used as a solvent for the extraction of compounds, as a catalyst for chemical reactions, and as a reagent for the synthesis of other compounds. Additionally, methyl cyclononanecarboxylate can be used to study the biochemical and physiological effects of other compounds.
合成法
Methyl cyclononanecarboxylate can be synthesized by a variety of methods, including the cyclization of the corresponding alkyl esters, the reaction of cyclohexanone with ethyl propiolate, and the reaction of cyclohexanone with ethyl propiolate followed by dehydration. The cyclization of alkyl esters is the most common method, which involves the reaction of an alkyl ester with a base such as sodium hydroxide. The reaction of cyclohexanone with ethyl propiolate is a two-step reaction that involves the formation of an intermediate compound, which is then dehydrated to form methyl cyclononanecarboxylate.
科学的研究の応用
Methyl cyclononanecarboxylate is used in a variety of scientific research applications, including biochemistry, physiology, and lab experiments. In biochemistry, methyl cyclononanecarboxylate is used as a reagent for the synthesis of other compounds, such as aminocyclopentanes, cyclic dicarboxylic acids, and cyclic amines. In physiology, methyl cyclononanecarboxylate is used as a substrate for the production of hormones, neurotransmitters, and other biologically active compounds. In lab experiments, methyl cyclononanecarboxylate is used as a solvent for the extraction of compounds, as a catalyst for chemical reactions, and as a reagent for the synthesis of other compounds.
特性
| { "Design of the Synthesis Pathway": "The synthesis of methyl cyclononanecarboxylate can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Cyclononanone", "Methyl chloroformate", "Sodium hydride", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclononanone is reacted with sodium hydride in the presence of methanol to form the sodium salt of cyclononanone.", "Step 2: Methyl chloroformate is added to the reaction mixture to form the corresponding ester.", "Step 3: The resulting ester is hydrolyzed using hydrochloric acid to form the carboxylic acid.", "Step 4: The carboxylic acid is then treated with sodium bicarbonate to form the corresponding salt.", "Step 5: The salt is then treated with methyl iodide to form the methyl ester.", "Step 6: The product is purified by washing with water and drying over sodium chloride." ] } | |
CAS番号 |
91213-00-2 |
製品名 |
methyl cyclononanecarboxylate |
分子式 |
C11H20O2 |
分子量 |
184.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



